molecular formula C13H13BrN2O2 B8706021 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde

Cat. No. B8706021
M. Wt: 309.16 g/mol
InChI Key: PQMISDVWAJEGJR-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

To a solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde (353 mg, 1.14 mmol) in MeCN (11.4 mL) was added triethylamine (223 uL, 1.60 mmol) and hydroxylamine hydrochloride (95.2 mg, 1.37 mmol). The reaction was heated to 60° C. for 16 h. The reaction mixture was then cooled to room temperature and additional triethylamine (541 uL, 3.88 mmol) was added, followed by trichloroacetyl chloride (306 uL, 2.74 mmol) dropwise. After stirring 30 min at room temperature, the reaction was heated to 65° C. for 20 h. The reaction mixture was then cooled to room temperature and poured into saturated aqueous sodium chloride (100 mL). The aqueous fraction was extracted with ethyl acetate (3×75 mL). The combined organic fractions were dried over sodium sulfate, filtered, and concentrated onto silica gel. Purification by ISCO chromatography (10 to 40% ethyl acetate:hexanes) afforded 301 mg (86%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 8.19 (d, J=1.8 Hz, 1 H), 7.97 (d, J=8.3 Hz, 1 H), 7.75 (dd, J=1.9, 9.0 Hz, 1 H), 6.07 (dd, J=2.5, 9.1 Hz, 1 H), 3.97-3.60 (m, 2 H), 2.40-2.17 (m, 1 H), 2.12-1.91 (m, 2 H), 1.84-1.64 (m, 1 H), 1.66-1.47 (m, 2 H); HPLC tR=3.73 min.
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
223 μL
Type
reactant
Reaction Step One
Quantity
95.2 mg
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step One
Quantity
541 μL
Type
reactant
Reaction Step Two
Quantity
306 μL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1)[N:6]=[C:5]2[CH:17]=O.C([N:21](CC)CC)C.Cl.NO.ClC(Cl)(Cl)C(Cl)=O.[Cl-].[Na+]>CC#N>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1)[N:6]=[C:5]2[C:17]#[N:21] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
353 mg
Type
reactant
Smiles
BrC=1C=C2C(=NN(C2=CC1)C1OCCCC1)C=O
Name
Quantity
223 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
95.2 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
11.4 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
541 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
306 μL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 65° C. for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (10 to 40% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=NN(C2=CC1)C1OCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 301 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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